molecular formula C12H15ClN2O3 B3984807 N-(3-chloro-2-methylphenyl)-N'-(2-hydroxypropyl)ethanediamide

N-(3-chloro-2-methylphenyl)-N'-(2-hydroxypropyl)ethanediamide

Cat. No. B3984807
M. Wt: 270.71 g/mol
InChI Key: SXHFAMINCSWBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the family of N-alkylated ethylenediamine derivatives and has been found to exhibit potent antitumor and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of CPOP is not fully understood. However, studies have suggested that CPOP induces apoptosis in cancer cells via the activation of the caspase pathway. CPOP has also been found to inhibit the growth of cancer cells by disrupting the microtubule network and preventing cell division. The antimicrobial activity of CPOP is believed to be a result of its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
CPOP has been found to exhibit low toxicity and minimal side effects in animal studies. However, further research is needed to determine the long-term effects of CPOP on human health. CPOP has been shown to induce a dose-dependent decrease in cell viability in cancer cells and inhibit the growth of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

CPOP has several advantages for lab experiments. It exhibits potent antitumor and antimicrobial activity, making it a promising candidate for drug development. CPOP is also relatively easy to synthesize and has low toxicity, making it a safe compound to work with in the laboratory. However, CPOP has several limitations, including its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the research of CPOP. One area of research is the development of CPOP analogs with improved solubility and stability. Another direction is the investigation of the potential use of CPOP in combination with other anticancer drugs to enhance their efficacy. Further studies are also needed to determine the long-term effects of CPOP on human health and its potential toxicity. Overall, CPOP has shown promising results in scientific research, and further investigation is needed to fully understand its potential therapeutic applications.

Scientific Research Applications

CPOP has been extensively studied for its potential therapeutic applications. In vitro studies have demonstrated that CPOP exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. CPOP has also been found to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-7(16)6-14-11(17)12(18)15-10-5-3-4-9(13)8(10)2/h3-5,7,16H,6H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHFAMINCSWBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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